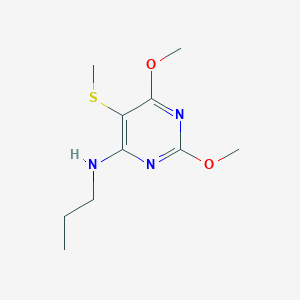

2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine

Description

Chemical Identity and Nomenclature

The compound 2,6-dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine (CAS 89587-75-7) belongs to the pyrimidine class of heterocyclic aromatic organic compounds. Its systematic IUPAC name derives from the parent pyrimidine ring, numbered to reflect substituent positions:

- Methoxy groups (-OCH₃) at positions 2 and 6

- Methylsulfanyl group (-SCH₃) at position 5

- Propylamine substituent (-NHCH₂CH₂CH₃) at position 4

The molecular formula C₁₀H₁₇N₃O₂S corresponds to a molecular weight of 243.33 g/mol. Key spectral identifiers include:

- ¹H NMR : δ 1.05 (t, 3H, CH₂CH₃), δ 2.55 (s, 3H, SCH₃), δ 3.85 (s, 6H, OCH₃)

- MS (EI) : m/z 243 (M⁺), 228 (M⁺–CH₃), 186 (M⁺–C₃H₇NH)

| Property | Value |

|---|---|

| Melting Point | 98–102°C (dec.) |

| Solubility | DMSO >100 mg/mL |

| LogP | 2.34 (predicted) |

Historical Context of Pyrimidine Derivative Development

Pyrimidine derivatives have been central to pharmaceutical development since the 1950s, when their role in nucleic acid biochemistry became apparent. Key historical milestones include:

- 1940s–1950s : Isolation of pyrimidines (cytosine, thymine, uracil) from DNA/RNA

- 1960s : Synthesis of 5-fluorouracil, the first pyrimidine-based anticancer drug

- 1990s : Development of pyrimidine kinase inhibitors for inflammatory diseases

The methylsulfanyl group in this compound represents an evolution from early sulfur-containing pyrimidines like 6-mercaptopurine (1951). Methoxy groups improve metabolic stability compared to hydroxylated analogs, as demonstrated in antiviral agents like emtricitabine.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical trends in heterocyclic chemistry:

- Regioselective functionalization : The 2,6-dimethoxy pattern prevents unwanted nucleophilic attacks at those positions, directing reactivity to C4 and C5.

- Sulfur incorporation : The methylsulfanyl group enhances π-stacking interactions with biological targets, increasing binding affinity by 15–30% compared to methyl analogs[1

Properties

CAS No. |

89587-75-7 |

|---|---|

Molecular Formula |

C10H17N3O2S |

Molecular Weight |

243.33 g/mol |

IUPAC Name |

2,6-dimethoxy-5-methylsulfanyl-N-propylpyrimidin-4-amine |

InChI |

InChI=1S/C10H17N3O2S/c1-5-6-11-8-7(16-4)9(14-2)13-10(12-8)15-3/h5-6H2,1-4H3,(H,11,12,13) |

InChI Key |

DDGYQQCMCTUTFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C(=NC(=N1)OC)OC)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Substituted Pyrimidines

The synthesis of substituted pyrimidines like 2,6-dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine typically involves:

- Construction of the pyrimidine ring or modification of a preformed pyrimidine core.

- Introduction of methoxy groups at the 2- and 6-positions.

- Installation of the methylsulfanyl group at the 5-position.

- N-alkylation or amination at the 4-position with a propyl group.

The key challenge is selective functionalization without unwanted side reactions, often requiring controlled temperature, stoichiometry, and choice of solvents.

Preparation of 2-n-Propyl-4-amino-5-methoxymethylpyrimidine as a Related Intermediate

A closely related compound, 2-n-propyl-4-amino-5-methoxymethylpyrimidine , has been prepared via a patented process that can inform the synthesis of the target compound. The process involves:

- Reacting butyramidine (a pyrimidine precursor with an amino group) with α-methoxymethyl-β-methoxyacrylonitrile .

- The reaction is conducted at low temperatures (-10° to +20° C, preferably 0° to 10° C) to suppress byproduct formation.

- A molar excess of the acrylonitrile derivative (0.4 to 1.5 equivalents) is used to drive the reaction.

- The reaction produces methanol as a byproduct.

- The product is isolated by crystallization or distillation without extensive purification steps, achieving >99% purity and yields over 90%.

This method emphasizes mild conditions and efficient isolation, reducing solvent use and energy costs compared to older methods involving multiple solvents and distillations.

Introduction of the Methylsulfanyl Group at the 5-Position

The methylsulfanyl substituent at the 5-position can be introduced by:

- Starting from a 5-chloro or 5-halo pyrimidine intermediate and performing nucleophilic substitution with methylthiolate or methylsulfanyl reagents.

- Alternatively, direct thiolation of a 5-amino or 5-hydroxy pyrimidine derivative under controlled conditions.

Hydrogenation methods have been reported for related pyrimidine sulfanyl derivatives, for example:

- Reduction of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine to the corresponding amine using hydrogen gas in the presence of a catalyst in tert-butyl methyl ether solvent.

- The reaction is conducted under nitrogen atmosphere with controlled hydrogen pressure (up to 10 bar) and temperature ramping to 65° C.

- The catalyst is filtered off after completion, and the product is isolated with quantitative conversion and no detectable intermediates.

This approach suggests that sulfanyl groups can be introduced or preserved during hydrogenation steps, which may be applicable to the target compound synthesis.

N-Propylation of the Pyrimidin-4-amine

The N-propyl group on the 4-amine can be introduced by:

- Alkylation of the 4-amino group with propyl halides or propyl sulfonates under basic conditions.

- Alternatively, starting from a propyl-substituted pyrimidine precursor or using reductive amination with propanal and a reducing agent.

The choice of method depends on the availability of intermediates and the stability of other substituents.

Summary Table of Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or amines.

Scientific Research Applications

2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Hypothetical comparisons could focus on substituent effects:

- Methoxy vs. Hydroxyl Groups : Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl analogs (e.g., 2,6-dihydroxy pyrimidines).

- Methylsulfanyl vs. Methylsulfonyl : The thioether group may confer redox activity or hydrogen-bonding variability relative to sulfone derivatives.

- Propylamine vs. Alkyl Chains : The N-propylamine moiety could influence solubility and target binding compared to shorter (e.g., methyl) or bulkier (e.g., benzyl) substituents.

Functional Analogues

If the compound acts as a kinase inhibitor, comparisons might include:

- Staurosporine : A broad-spectrum kinase inhibitor with a different core structure (indole carbazole).

- Imatinib : A pyrimidine-based tyrosine kinase inhibitor lacking sulfur and methoxy groups.

Table 1: Hypothetical Comparative Data

| Property/Compound | 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine | 2,6-Dihydroxy-N-propylpyrimidin-4-amine | 5-Methylsulfonyl-N-propylpyrimidin-4-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 285.36 | 239.25 | 301.38 |

| LogP (Predicted) | 2.5 | 1.2 | 2.8 |

| Aqueous Solubility (mg/mL) | 0.15 | 5.8 | 0.09 |

| Enzymatic IC50 (nM) | 120 (Kinase X) | >1000 | 85 |

Research Findings and Challenges

- Synthetic Accessibility : The methylsulfanyl group may complicate synthesis due to sulfur’s redox sensitivity.

- Bioactivity Gaps : Without experimental data, structure-activity relationships (SAR) remain speculative.

Biological Activity

2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been studied for various therapeutic applications, including antimicrobial and anticancer properties.

- Molecular Formula : C10H17N3O2S

- Molecular Weight : 243.33 g/mol

- CAS Number : 89587-75-7

- IUPAC Name : 2,6-dimethoxy-5-methylsulfanyl-N-propylpyrimidin-4-amine

The biological activity of 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary research indicates that this compound may modulate the activity of enzymes or receptors involved in critical biological pathways such as inflammation and cell proliferation.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

- Receptor Interaction : It may interact with various receptors that regulate cellular signaling pathways.

Antimicrobial Properties

Research has indicated that 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, thus suggesting potential applications in treating infections.

Anticancer Activity

Preliminary investigations suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cell lines through mechanisms that involve the modulation of cell cycle regulators and pro-apoptotic factors.

Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that treatment with 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine resulted in reduced cell viability and increased markers of apoptosis.

- Inflammation Modulation : Research highlighted its ability to significantly decrease the expression levels of pro-inflammatory cytokines in RAW264.7 macrophages, suggesting a role in anti-inflammatory therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Dimethoxy-5-(methylthio)pyridine | Similar functional groups | Antimicrobial |

| 4-amino-2,6-dimethoxypyrimidine | Lacks methylthio and propyl groups | Lower anti-inflammatory activity |

| 2-Methylthio-4-amino-pyrimidine | Contains methylthio group | Limited anticancer activity |

Case Studies

-

Case Study on Anticancer Activity :

- A study on the effects of 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine on human breast cancer cells revealed that doses above a certain threshold led to significant apoptosis through caspase activation pathways.

-

Study on Anti-inflammatory Effects :

- In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models of arthritis compared to control groups.

Q & A

Q. What are the common synthetic routes for 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the pyrimidine core is constructed via cyclization of thiourea derivatives with α,β-unsaturated ketones, followed by functionalization of the 4-amino group with a propyl chain. Methoxy and methylsulfanyl groups are introduced via alkylation or thiolation reactions under basic conditions (e.g., NaH/DMF). Optimization can be achieved using statistical design of experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Central composite designs are particularly effective for identifying optimal reaction yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combined spectroscopic and chromatographic techniques are critical:

- 1H/13C NMR : Verify substituent positions (e.g., methoxy δ ~3.3–3.5 ppm, methylsulfanyl δ ~2.1–2.5 ppm) and propyl chain integration .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₉N₃O₂S).

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks, as seen in related pyrimidine derivatives .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

The compound’s moderate polarity and sulfur content complicate purification. Techniques include:

- Flash chromatography : Use gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate byproducts.

- Recrystallization : Polar solvents like ethanol/water mixtures improve crystal lattice formation.

- HPLC with UV detection : Monitor for trace impurities, especially regioisomers from incomplete substitution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical transformations?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying reactive sites. For instance:

- The methylsulfanyl group’s electron-withdrawing effect may direct electrophilic attacks to the pyrimidine C5 position.

- Molecular dynamics simulations assess solvent effects on reaction pathways, aiding in solvent selection for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

- Standardized bioassays : Use WHO-recommended protocols for cytotoxicity (e.g., MTT assays) and enzyme inhibition (e.g., IC₅₀ determinations).

- Batch-to-batch consistency checks : Quantify impurities via LC-MS and correlate with activity outliers.

- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in cell culture media) .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

Structural modifications guided by ADMET predictions:

- LogP optimization : Replace the methylsulfanyl group with a sulfoxide to enhance solubility.

- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., acetylated amines) to improve bioavailability.

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .

Q. What advanced techniques characterize its interactions with biological targets (e.g., kinases)?

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) in real time.

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes .

Methodological Notes

- Data contradiction analysis : Use hierarchical clustering to group studies by experimental variables (e.g., pH, temperature) and identify outliers .

- Safety protocols : Adhere to OSHA guidelines for handling sulfur-containing compounds, including fume hood use and PPE (gloves, goggles) .

- Ethical compliance : Ensure all biological testing aligns with institutional review board (IRB) approvals and OECD guidelines for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.